4-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
CAS No.:
Cat. No.: VC14661062
Molecular Formula: C6H4F3IN2O2
Molecular Weight: 320.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H4F3IN2O2 |
|---|---|
| Molecular Weight | 320.01 g/mol |
| IUPAC Name | 4-iodo-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C6H4F3IN2O2/c1-12-3(5(13)14)2(10)4(11-12)6(7,8)9/h1H3,(H,13,14) |
| Standard InChI Key | RZCYHRWZEHJHEJ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=C(C(=N1)C(F)(F)F)I)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₆H₄F₃IN₂O₂, with a molecular weight of 320.01 g/mol . Its IUPAC name, 4-iodo-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid, reflects the substitution pattern on the pyrazole ring (Figure 1). The iodine atom occupies the 4-position, while the trifluoromethyl and methyl groups are at the 5- and 2-positions, respectively. The carboxylic acid group at the 3-position enhances solubility and reactivity, facilitating derivatization .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₄F₃IN₂O₂ | |
| Molecular Weight | 320.01 g/mol | |
| InChI Key | RZCYHRWZEHJHEJ-UHFFFAOYSA-N | |
| SMILES | CN1C(=C(C(=N1)C(F)(F)F)I)C(=O)O | |
| PubChem CID | 121211565 |
Spectroscopic and Crystallographic Data
While crystallographic data for this specific compound are unavailable, related pyrazole-carboxylic acid derivatives exhibit planar pyrazole rings with hydrogen-bonding interactions involving the carboxylic acid group . For example, 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid forms a monoclinic crystal system (space group P2₁/c), suggesting similar packing behaviors for iodinated analogs . Computational models predict moderate polarity due to the trifluoromethyl and carboxylic acid groups, influencing solubility in polar aprotic solvents .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 4-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step routes starting from trifluoromethylated precursors. A practical method, adapted from Enamine’s protocol for analogous pyrazoles, utilizes 4-ethoxy-1,1,1-trifluoro-3-buten-2-one as a key intermediate .
Key Steps:
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Cyclocondensation: Reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methylhydrazine forms the pyrazole core.
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Iodination: Electrophilic iodination at the 4-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS).
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Oxidation: The methyl group at the 1-position is introduced via alkylation, followed by oxidation of a side chain to the carboxylic acid .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Methylhydrazine, EtOH, 80°C | 75% |
| Iodination | NIS, CH₂Cl₂, 0°C → rt | 62% |
| Oxidation | KMnO₄, H₂O/acetone, reflux | 58% |
Applications in Drug Discovery and Agrochemicals
Pharmaceutical Intermediates
This compound serves as a precursor for protein kinase inhibitors and GABA receptor modulators. Its trifluoromethyl group enhances lipophilicity, aiding blood-brain barrier penetration, while the carboxylic acid allows salt formation for improved solubility .
Agrochemical Development
In agrochemistry, iodinated pyrazoles are explored as herbicides and insecticides. The iodine atom’s size and polarizability may disrupt pest nervous systems, akin to commercial pyrethroids .
Future Directions
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Biological Screening: Comprehensive assays to evaluate DAO inhibition, antimicrobial activity, and cytotoxicity.
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Synthetic Optimization: Developing catalytic iodination methods to improve yields and reduce waste.
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Material Science: Exploring use in metal-organic frameworks (MOFs) due to the carboxylic acid’s coordinative ability .
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